2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride)
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Overview
Description
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) is a heterocyclic compound with the molecular formula C7H9ClN2. It is a derivative of pyridine and is known for its unique structural properties, which make it a valuable compound in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with suitable reagents to form the desired heterocyclic structure . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), thereby affecting cell proliferation and apoptosis .
Comparison with Similar Compounds
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: Shares a similar core structure but differs in specific functional groups and properties.
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine: Another structural isomer with distinct chemical and biological properties.
The uniqueness of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) lies in its specific structural features and the resulting chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H9ClN2 |
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Molecular Weight |
156.61 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C7H8N2.ClH/c1-2-6-3-5-9-7(6)8-4-1;/h1-2,4H,3,5H2,(H,8,9);1H |
InChI Key |
JVLIWURGNZMCIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=CC=N2.Cl |
Origin of Product |
United States |
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